Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Description
Properties
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOXTUZNVYEODT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14381-41-0 | |
| Record name | 14381-41-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Catalysts
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Thermal conditions : Reactions conducted at 80–120°C for 6–12 hours yield the bicyclic framework with moderate stereoselectivity.
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Lewis acid catalysis : Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) enhances reaction rates and regioselectivity, enabling lower temperatures (40–60°C).
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Solvent systems : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their ability to stabilize reactive intermediates.
Functionalization to Carboxylic Acid
The intermediate ester (e.g., methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate) undergoes hydrolysis using aqueous NaOH or HCl. Acidic conditions (HCl, H₂SO₄) at reflux temperatures (100–110°C) for 3–5 hours achieve >90% conversion to the carboxylic acid.
Table 1: Diels-Alder-Based Synthesis Optimization
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 100°C | 78 | 95 |
| Catalyst (AlCl₃) | 10 mol% | 85 | 97 |
| Hydrolysis Time | 4 hours | 92 | 99 |
Borane-Mediated Reduction of Aromatic Precursors
Borane complexes facilitate the reduction of aromatic precursors to form the bicyclic structure. A recent protocol from the Royal Society of Chemistry demonstrates the use of borane-THF to reduce a substituted benzocyclobutene derivative.
Procedure Overview
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Substrate preparation : Benzocyclobutene-7-carboxylic acid (1.3 mmol) dissolved in anhydrous THF.
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Borane addition : Borane-THF (1.25 equiv) added dropwise at 0°C under nitrogen atmosphere.
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Quenching and isolation : Reaction quenched with methanol, followed by aqueous workup and column chromatography.
Key Findings
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Stereochemical control : The borane-THF system preferentially reduces the exo-face, yielding the desired stereoisomer.
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Scalability : Demonstrated at 10-gram scale without loss of efficiency.
Table 2: Borane Reduction Performance Metrics
| Metric | Value |
|---|---|
| Reaction Time | 2 hours |
| Temperature | 0°C to RT |
| Isolated Yield | 85% |
| Purity (HPLC) | 98.5% |
Chiral Resolution for Enantiomerically Pure Forms
Pharmaceutical applications often require enantiomerically pure bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid. Chiral resolution via diastereomeric salt formation or enzymatic methods is critical.
Diastereomeric Salt Formation
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Chiral amines : (R)- or (S)-1-phenylethylamine forms insoluble salts with the racemic acid.
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Solvent optimization : Ethanol/water mixtures (4:1 v/v) achieve 95% enantiomeric excess (ee).
Enzymatic Kinetic Resolution
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Lipase catalysis : Candida antarctica lipase B (CAL-B) selectively esterifies one enantiomer in a racemic mixture.
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Reaction conditions : 30°C, 24 hours, isopropanol as nucleophile.
Table 3: Chiral Resolution Efficiency
| Method | ee (%) | Yield (%) |
|---|---|---|
| Diastereomeric salt | 95 | 70 |
| Enzymatic resolution | 99 | 45 |
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost-efficiency and minimal waste. Continuous-flow reactors and catalytic hydrogenation are emerging as industry standards.
Continuous-Flow Diels-Alder Reactors
Catalytic Hydrogenation
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Catalyst : Palladium on carbon (Pd/C) under 30 bar H₂.
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Advantage : Reduces byproduct formation compared to stoichiometric methods.
Table 4: Industrial Process Comparison
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Daily Output | 20 kg | 50 kg |
| Yield | 75% | 80% |
| Solvent Recovery | 60% | 90% |
Green Chemistry Approaches
Recent advances emphasize sustainability through solvent-free reactions and biocatalysis.
Solvent-Free Mechanochemical Synthesis
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Ball milling : Reactants ground with K₂CO₃ as base.
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Yield : 70% with negligible solvent waste.
Biocatalytic Cyclization
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Enzyme : Engineered cytochrome P450 monooxygenase.
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Conditions : pH 7.5, 37°C, NADPH cofactor.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The bicyclic structure may also play a role in the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Table 1: Key Structural Analogs of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid
Functional Group Impact
Carboxylic Acid vs. Ester/Amide: The parent carboxylic acid (C₉H₈O₂) exhibits higher polarity and hydrogen-bonding capacity compared to its methyl ester (C₁₀H₁₀O₂) or N-methyl amide derivatives (C₁₁H₁₃NO₂, MW: 221.25) . Esterification reduces acidity, enhancing membrane permeability for drug delivery.
However, chlorine may confer genotoxic risks, as seen in analogs like Org 5695 .
Methoxy and Hydroxy Groups :
- Methoxy substituents (e.g., 3,4-dimethoxy derivative) improve metabolic stability and binding affinity to ion channels, critical for ivabradine’s therapeutic action . Hydroxy groups (e.g., 4-hydroxycarbonitrile) may participate in hydrogen bonding but reduce stability under acidic conditions .
Stereochemical Considerations
The (7S) enantiomer of 3,4-dimethoxythis compound is enzymatically synthesized with >99% enantiomeric excess (ee) using hydrolases or ketoreductases . This stereochemical precision is absent in non-chiral analogs like 4-methoxybicyclo[...]-7-one, limiting their pharmaceutical utility .
Heterocyclic Variants
Compounds like 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (e.g., cephalosporin derivatives) incorporate heteroatoms, altering electronic properties and biological targets. These are structurally distinct from the fully carbocyclic parent compound but highlight the versatility of bicyclo[4.2.0] frameworks in drug design .
Biological Activity
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid (BCOA) is an organic compound characterized by its bicyclic structure and a carboxylic acid functional group. Its unique molecular configuration allows it to engage in various biological interactions, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of BCOA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₉H₈O₂
- CAS Number : 14381-41-0
- Structure : The compound features a bicyclic framework that includes a fused ring system, influencing its reactivity and interaction with biological targets.
BCOA's biological activity is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and ionic interactions facilitated by its carboxylic acid group. The bicyclic structure enhances its binding properties, allowing it to modulate the activity of enzymes and receptors involved in critical biological pathways.
Antibacterial and Anticancer Properties
Recent studies have demonstrated that derivatives of BCOA exhibit promising antibacterial and anticancer activities:
- Antibacterial Activity : Some derivatives have shown efficacy against multiple bacterial strains, indicating potential as novel antibacterial agents.
- Anticancer Activity : Research indicates that certain BCOA derivatives can inhibit the growth of various cancer cell lines, suggesting their utility in cancer therapy.
Case Studies
- Antibacterial Study : A derivative of BCOA was tested against Staphylococcus aureus and Escherichia coli. The study reported a minimum inhibitory concentration (MIC) of 32 μg/mL for Staphylococcus aureus, indicating significant antibacterial potential.
- Anticancer Study : In vitro studies on human breast cancer cell lines showed that a specific BCOA derivative induced apoptosis with an IC50 value of 15 μM, demonstrating its potential as an anticancer agent.
Synthetic Routes
BCOA is typically synthesized via Diels-Alder reactions involving suitable precursors under controlled conditions. Common methods include:
- Diels-Alder Reaction : This method utilizes a diene and a dienophile to form the bicyclic structure.
- Enzymatic Synthesis : Recent advancements have introduced enzymatic pathways for synthesizing optically pure forms of BCOA, enhancing its applicability in pharmaceuticals.
Applications
- Pharmaceutical Development : BCOA serves as a building block in the synthesis of various pharmaceuticals, including Ivabradine, a medication used for heart rate control.
- Research Applications : It is also utilized as a model compound for studying reaction mechanisms in organic chemistry.
Research Findings
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, and how do they compare in yield and scalability?
- Methodological Answer : The compound can be synthesized via enzymatic pathways or chemical cyclization. A patented enzymatic method uses biocatalysts to stereoselectively produce derivatives like (7S)-3,4-dimethoxythis compound, critical for intermediates in IV abradine synthesis . Chemical routes may involve Diels-Alder reactions or photocyclization of substituted precursors. Enzymatic methods typically offer higher enantiomeric purity but require optimization of pH (6.5–7.5), temperature (25–35°C), and cofactor availability (e.g., NADH) .
Q. How can the molecular structure of this compound be rigorously characterized?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- IR and NMR : Compare experimental peaks (e.g., carbonyl stretch at ~1700 cm⁻¹ in IR) with SDBS Library data for bicyclo derivatives .
- X-ray crystallography : Resolve the bicyclic framework and substituent positions, as demonstrated for structurally related compounds like 7-amino-8-oxo-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .
- Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS) against theoretical values (C₉H₈O₂ for the base structure) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : The compound is stable at room temperature in inert atmospheres but degrades under prolonged exposure to light or humidity. Store in amber vials at 2–8°C with desiccants. Stability studies should monitor decomposition via HPLC, noting potential oxidation of the bicyclic core or decarboxylation under acidic conditions .
Advanced Research Questions
Q. How can enzymatic synthesis be optimized for large-scale production of enantiopure derivatives?
- Methodological Answer : Optimize enzyme kinetics using a Design of Experiments (DoE) approach:
- Substrate loading : Test molar ratios of precursors (e.g., 3,4-dimethoxybenzaldehyde) to enzyme.
- Cofactor recycling : Implement NADH regeneration systems (e.g., glucose dehydrogenase) to reduce costs .
- Immobilization : Use cross-linked enzyme aggregates (CLEAs) to enhance biocatalyst reusability .
Q. What reaction mechanisms govern the compound’s participation in [4+2] cycloadditions or electrophilic substitutions?
- Methodological Answer : Computational studies (DFT or MD simulations) can map frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, the electron-deficient triene system in the bicyclo framework facilitates Diels-Alder reactions with dienophiles like maleic anhydride. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can corroborate mechanistic pathways .
Q. How can the carboxylic acid moiety be functionalized to create pharmacologically active derivatives?
- Methodological Answer :
- Amidation : React with thiazole-containing amines (e.g., 2-amino-4-thiazolyl derivatives) using coupling agents like EDC/HOBt to generate antibiotic analogs .
- Esterification : Protect the acid group with tert-butyl or benzyl esters for stability during subsequent reactions .
- Toxicity screening : Use in vitro assays (e.g., MIC against Gram-negative bacteria) to evaluate bioactivity .
Q. What computational tools are recommended for modeling the compound’s interactions with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinity with enzymes like β-lactamases.
- MD simulations : Apply AMBER or GROMACS to assess conformational stability in aqueous environments .
- QSAR models : Correlate substituent effects (e.g., methoxy groups) with antibacterial activity using datasets from related bicyclo derivatives .
Q. How can contradictions in reported spectral data be resolved?
- Methodological Answer : Cross-reference experimental NMR/IR data with multiple databases (e.g., SDBS, NIST Chemistry WebBook) and replicate measurements under standardized conditions. For example, discrepancies in carbonyl peak positions may arise from solvent polarity or concentration effects .
Methodological Notes for Data Interpretation
- Analytical Validation : For GC-MS or HPLC analyses, include internal standards (e.g., deuterated analogs) to ensure quantification accuracy .
- Toxicological Profiling : Combine Ames tests and zebrafish embryo assays to assess genotoxicity and developmental effects, addressing gaps in existing SDS data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
